N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide
CAS No.: 1234898-53-3
Cat. No.: VC5701082
Molecular Formula: C14H21N3O4S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234898-53-3 |
|---|---|
| Molecular Formula | C14H21N3O4S |
| Molecular Weight | 327.4 |
| IUPAC Name | N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H21N3O4S/c1-10-8-13(16-21-10)14(18)15-9-11-4-6-17(7-5-11)22(19,20)12-2-3-12/h8,11-12H,2-7,9H2,1H3,(H,15,18) |
| Standard InChI Key | BZWMEOWSRXMUPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
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Cyclopropylsulfonyl group: A strained cyclopropane ring fused to a sulfonyl group (-), which enhances metabolic stability and influences electronic properties .
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Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational rigidity and serves as a spacer between functional groups.
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5-Methylisoxazole-3-carboxamide: A heteroaromatic ring with a methyl substituent and a carboxamide group, providing hydrogen-bonding capabilities and structural diversity .
The IUPAC name, N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide, reflects this arrangement . The SMILES string CC1=CC(=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 and InChIKey BZWMEOWSRXMUPZ-UHFFFAOYSA-N further define its connectivity .
Physicochemical Characteristics
Key properties include:
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Solubility: Limited aqueous solubility due to hydrophobic cyclopropane and piperidine groups, though the sulfonyl and carboxamide moieties may improve solubility in polar solvents.
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Stability: The sulfonyl group resists enzymatic degradation, while the isoxazole ring’s aromaticity enhances thermal stability .
Table 1: Comparative Analysis of Structural Analogues
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a multi-step process:
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Piperidine functionalization: Cyclopropylsulfonyl chloride reacts with piperidin-4-ylmethanamine to form 1-(cyclopropylsulfonyl)piperidin-4-ylmethanamine.
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Isoxazole activation: 5-Methylisoxazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride .
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Amide coupling: The activated carboxylic acid reacts with the functionalized piperidine intermediate under Schotten-Baumann conditions.
Industrial production employs continuous flow reactors to enhance yield (reported >85%) and reduce waste, with in-line purification via recrystallization from ethanol/water mixtures.
Chemical Reactivity and Derivative Design
Functional Group Transformations
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Sulfonamide group: Resists hydrolysis under acidic/basic conditions but undergoes nucleophilic substitution with strong bases (e.g., LiAlH4 reduces it to sulfinic acid).
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Amide bond: Stable at physiological pH but cleavable by proteases in targeted drug delivery systems .
Notable Derivatives
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Methylsulfonyl analogue: Replacing cyclopropylsulfonyl with methylsulfonyl improved aqueous solubility by 3-fold but reduced target binding affinity by 70% .
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Isoxazole-4-carboxamide isomer: Shifting the carboxamide to position 4 abolished activity in kinase assays, highlighting the importance of substitution patterns .
Analytical Characterization
Spectroscopic Data
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NMR (): δ 1.02–1.10 (m, 4H, cyclopropane), δ 2.42 (s, 3H, isoxazole-CH3), δ 3.25–3.35 (m, 2H, piperidine-NCH2) .
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HRMS: [M+H] observed at 328.1382 (calculated 328.1385).
Future Directions
Research Priorities
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Target identification: CRISPR-based chemoproteomics to map binding proteins.
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Formulation optimization: Lipid nanoparticle encapsulation to enhance bioavailability.
Regulatory Considerations
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